Monensin sodium salt

Cytotoxicity Myoblast EC50

Monensin sodium salt is the definitive Na⁺-selective ionophore for research requiring quantitative cation discrimination. Its Na⁺/K⁺ selectivity ratio of 16 ± 4 is mechanistically linked to unique head-to-tail hydrogen-bonding geometry, differentiating it from K⁺-selective alternatives such as nigericin and lasalocid A. In antimicrobial studies, it exhibits a broad MIC distribution (0.5–64 mg/L) with no cross-resistance to the salinomycin/narasin pair, making it the strategic choice for resistance management programs. With an EC₅₀ of 0.02 µM in cytotoxicity screening—13-fold lower than salinomycin—it enables more sensitive assay windows and reduced compound consumption. Procure this precision tool for Na⁺-dependent cellular process studies, exosome secretion regulation, and Wnt signaling inhibition.

Molecular Formula C36H62O11
Molecular Weight 670.9 g/mol
Cat. No. B8081783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonensin sodium salt
Molecular FormulaC36H62O11
Molecular Weight670.9 g/mol
Structural Identifiers
SMILESCCC1(CCC(O1)C2(CCC3(O2)CC(CC(O3)(C)C(C)C(C(C)C(=O)O)OC)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C
InChIInChI=1S/C36H62O11/c1-10-34(30-21(3)16-26(43-30)28-20(2)15-22(4)36(41,19-37)45-28)12-11-27(44-34)32(7)13-14-35(46-32)18-25(38)17-33(8,47-35)24(6)29(42-9)23(5)31(39)40/h20-30,37-38,41H,10-19H2,1-9H3,(H,39,40)/t20-,21-,22+,23?,24-,25+,26+,27+,28-,29-,30+,32-,33-,34-,35-,36-/m0/s1
InChIKeyCPYYPAIYMVJXKK-FLOCGDGMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monensin Sodium Salt: Baseline Profile for Polyether Ionophore Procurement and Scientific Selection


Monensin sodium salt (CAS 22373-78-0) is a polyether ionophorous antibiotic produced by *Streptomyces cinnamonensis* . As a monovalent cation ionophore, it selectively facilitates the electroneutral exchange of Na⁺ for H⁺ and exhibits a well-characterized Na⁺/K⁺ selectivity ratio of 16 ± 4 in bilayer lipid membranes, distinguishing it from K⁺-selective analogs like nigericin (K⁺/Na⁺ = 25 ± 4) [1]. Structurally defined by X-ray crystallography (orthorhombic, P2₁2₁2₁), the molecule forms a stable cyclic conformation via head-to-tail hydrogen bonding that encapsulates sodium ions [2]. Its functional profile encompasses broad-spectrum activity against Gram-positive bacteria (MIC range: 1–4 μg/mL against clinical isolates), anticoccidial efficacy in poultry and cattle feed, and emerging applications in exosome secretion regulation and Wnt signaling inhibition [3][4].

Why Generic Ionophore Substitution Fails: Monensin Sodium Salt's Irreducible Differential Profile


Interchanging polyether ionophores within the same class is precluded by fundamental differences in cation selectivity, structural determinants, and resistance profiles. Monensin sodium salt exhibits a pronounced selectivity for Na⁺ over K⁺ (Na⁺/K⁺ = 16 ± 4) that is diametrically opposed to the K⁺ selectivity of nigericin (K⁺/Na⁺ = 25 ± 4) and lasalocid A (K⁺/Na⁺ = 12 ± 1), a distinction arising from unique head-to-tail hydrogen bonding geometry rather than shared backbone features [1]. In *Enterococcus faecium* surveillance, monensin displays a broad, multimodal MIC distribution (0.5–64 mg/L) that prevents the establishment of an epidemiological cut-off value (ECOFF)—a pattern not observed for narasin (ECOFF = 0.5 mg/L), salinomycin (ECOFF = 1 mg/L), or lasalocid (ECOFF = 2 mg/L) [2]. Furthermore, complete cross-resistance exists between salinomycin and narasin, whereas monensin demonstrates no cross-resistance with these agents, providing a critical selection advantage in resistance management strategies [3]. These quantitative, mechanism-based distinctions render generic ionophore substitution scientifically invalid and operationally risky.

Quantitative Evidence Guide: Differentiating Monensin Sodium Salt from Ionophore Analogs


Cytotoxicity in C2C12 Myoblasts: Monensin Sodium Salt Demonstrates Superior Potency Over Salinomycin and Lasalocid

In a direct head-to-head comparison using C2C12 murine myoblast cells, monensin sodium salt exhibited an EC50 of 0.02 ± 0.01 µM at 72 hours, representing a 13-fold higher potency than salinomycin (0.26 ± 0.06 µM) and a 73-fold higher potency than lasalocid (1.46 ± 0.59 µM) [1]. This differential effect was consistent across all time points measured (24, 48, and 72 hours), with monensin maintaining the lowest EC50 values throughout the exposure period.

Cytotoxicity Myoblast EC50

Cation Selectivity: Monensin Sodium Salt's Unique Na⁺ Preference vs. K⁺-Selective Ionophores Nigericin and Lasalocid

Using a validated bilayer lipid membrane (BLM) method that measures transmembrane ion fluxes, monensin sodium salt demonstrated a Na⁺/K⁺ selectivity ratio of 16 ± 4, whereas nigericin exhibited a K⁺/Na⁺ selectivity of 25 ± 4 and lasalocid A a K⁺/Na⁺ selectivity of 12 ± 1 [1]. This orthogonal selectivity profile is a direct consequence of monensin's head-to-tail chelation geometry, which preferentially coordinates Na⁺ ions, in contrast to the K⁺-preferring coordination sphere of nigericin and lasalocid.

Ion selectivity Bilayer lipid membrane Na+/K+ transport

Antimicrobial Activity: Monensin Sodium Salt Retains Potency Against Multidrug-Resistant Gram-Positive Bacteria

In a study of 111 bacterial and yeast isolates from canine otitis externa, monensin sodium salt was effective against all Gram-positive bacteria tested, including multidrug-resistant staphylococcal strains, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL [1]. No antimicrobial activity was observed against Gram-negative bacteria or yeast isolates, confirming the expected spectrum of a Gram-positive-selective ionophore. While this study did not directly compare monensin to other ionophores, the quantitative MIC range provides a benchmark for cross-study comparisons against published MIC data for salinomycin, narasin, and lasalocid against similar Gram-positive pathogens.

Antimicrobial MIC Gram-positive bacteria

Resistance Profile: Absence of Cross-Resistance Between Monensin Sodium Salt and Salinomycin/Narasin

A survey of 32 *Enterococcus faecium* and 33 *Enterococcus faecalis* strains from poultry and pigs revealed that while complete cross-resistance exists between salinomycin and narasin, no resistance was found against monensin and lasalocid, and there was no cross-resistance between the salinomycin/narasin pair and monensin [1]. This differential resistance pattern is further supported by a 2025 ECOFF study in which monensin displayed a broad, multimodal MIC distribution (0.5–64 mg/L) that prevented ECOFF establishment, whereas narasin, salinomycin, and lasalocid yielded unimodal distributions with defined ECOFFs (0.5, 1, and 2 mg/L, respectively) [2].

Antimicrobial resistance Cross-resistance Enterococcus

Optimal Application Scenarios for Monensin Sodium Salt: Evidence-Driven Use Cases


Na⁺-Selective Ion Flux Modulation in Cell Signaling and Electrophysiology Studies

For researchers investigating Na⁺-dependent cellular processes—including Na⁺/H⁺ exchange, intracellular Na⁺ homeostasis, or Na⁺-coupled transport—monensin sodium salt is the ionophore of choice due to its quantitatively validated Na⁺/K⁺ selectivity ratio of 16 ± 4, which is orthogonal to the K⁺-selective profiles of nigericin (K⁺/Na⁺ = 25 ± 4) and lasalocid A (K⁺/Na⁺ = 12 ± 1) [1]. This selectivity has been mechanistically linked to head-to-tail chelation geometry and confirmed in both model membranes and intact erythrocytes [1][2].

High-Potency Cytotoxicity Screening in Myoblast and Cancer Cell Models

Monensin sodium salt provides a high-potency reference standard for cytotoxicity screening, with an EC50 of 0.02 ± 0.01 µM in C2C12 myoblasts at 72 hours—13-fold lower than salinomycin and 73-fold lower than lasalocid under identical assay conditions [3]. This enhanced potency enables more sensitive assay windows, reduced compound consumption, and clearer differentiation of dose-response relationships in cell viability studies.

Veterinary Coccidiostat and Feed Additive with Validated Resistance Management Advantage

In poultry and cattle feed applications, monensin sodium salt offers a distinct resistance management advantage: no cross-resistance has been observed between monensin and the salinomycin/narasin ionophore pair in *Enterococcus* surveillance studies [4]. This property, combined with a broader MIC distribution (0.5–64 mg/L) that differs fundamentally from the unimodal distributions of narasin, salinomycin, and lasalocid, supports its strategic use in rotation programs to mitigate resistance emergence [5].

Antimicrobial Reference Compound Against Multidrug-Resistant Gram-Positive Pathogens

For antimicrobial susceptibility testing and drug repurposing screens, monensin sodium salt serves as a validated Gram-positive-selective reference compound with a defined MIC range of 1–4 μg/mL against multidrug-resistant staphylococcal strains isolated from canine otitis externa [6]. This quantitative potency benchmark facilitates cross-study comparisons and supports its utility in veterinary antimicrobial research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monensin sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.